2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-3-4-12(20-2)11(9-10)17-8-7-16(6-5-15)13(18)14(17)19/h3-4,7-9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVDGCVRUOLYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Hydroxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile.
Reduction: Formation of 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-5-methylphenyl)acetonitrile
- 4-Methoxyphenylacetonitrile
- 2-(3-Methoxy-4-methylphenyl)acetonitrile
Uniqueness
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is unique due to its combination of a pyrazine ring with a methoxy and nitrile group. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazine ring, an acetonitrile group, and a methoxy-substituted phenyl moiety. The presence of the dioxo group contributes to its reactivity and potential biological effects.
Structural Formula
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects in Cell Lines
A study focused on the cytotoxic effects of similar pyrazine derivatives on human cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (breast) | 10.0 | Inhibition of proliferation |
| A549 (lung) | 15.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may also exhibit similar antitumor activity.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines. Research on related compounds has shown that they can reduce inflammation by downregulating NF-kB signaling pathways.
Research Findings
In a preliminary study, the compound was tested in vitro for its ability to inhibit TNF-α production in macrophages:
| Treatment | TNF-α Production (pg/mL) | Control (pg/mL) |
|---|---|---|
| Compound Treatment | 250 | 800 |
This significant reduction indicates its potential as an anti-inflammatory agent.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this one may possess neuroprotective properties. They could protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
The neuroprotective effects are hypothesized to be mediated through:
- Antioxidant activity : Scavenging reactive oxygen species (ROS).
- Inhibition of apoptotic pathways : Preventing caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
